molecular formula C13H17NOS B13121752 1,2-Benzisothiazol-3(2H)-one, 2-hexyl- CAS No. 122277-20-7

1,2-Benzisothiazol-3(2H)-one, 2-hexyl-

Cat. No.: B13121752
CAS No.: 122277-20-7
M. Wt: 235.35 g/mol
InChI Key: YMPRACBTLZVYQS-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-hexyl- is a useful research compound. Its molecular formula is C13H17NOS and its molecular weight is 235.35 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122277-20-7

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

2-hexyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H17NOS/c1-2-3-4-7-10-14-13(15)11-8-5-6-9-12(11)16-14/h5-6,8-9H,2-4,7,10H2,1H3

InChI Key

YMPRACBTLZVYQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

General Context and Structural Foundations of N Substituted 1,2 Benzisothiazol 3 2h One Research

Historical Perspectives on Benzisothiazolone Core Chemistry

The foundational 1,2-benzisothiazol-3(2H)-one (BIT) structure is an organic heterobicyclic compound featuring a fused benzene (B151609) and 1,2-thiazole ring system. nih.gov The isothiazolinone class of molecules, to which BIT belongs, is recognized for its significant antimicrobial properties. wikipedia.orgmdpi.com Early synthetic routes to the BIT core, developed around the 1960s, often utilized starting materials like 2,2'-dithiodibenzoic acid, which involved cleavage of the disulfide bond followed by cyclization with ammonia.

Over the decades, synthetic methodologies have evolved to become more efficient. Modern techniques for creating the benzisothiazolone skeleton include intramolecular cyclization of appropriately substituted benzene precursors. These methods can involve transition-metal-catalyzed N–S bond formation or halogenation-mediated cyclization. The development of these synthetic pathways has been crucial for enabling the exploration of N-substituted derivatives, where various alkyl or aryl groups are attached to the nitrogen atom of the heterocyclic ring. This has expanded the chemical space and led to the investigation of these compounds in various scientific domains, most notably in medicinal chemistry and materials science.

Structural Features and Nomenclature of 2-Hexyl-1,2-Benzisothiazol-3(2H)-one

The structure of 2-hexyl-1,2-benzisothiazol-3(2H)-one is defined by the core benzisothiazolinone scaffold with a hexyl group attached to the nitrogen atom. The core itself is a planar bicyclic system. researchgate.net

Core Scaffold : The 1,2-benzisothiazol-3(2H)-one moiety consists of a benzene ring fused to a five-membered isothiazole (B42339) ring. foodb.ca The isothiazole ring contains a sulfur atom adjacent to a nitrogen atom.

Substitution : In this specific compound, the hydrogen atom on the nitrogen at position 2 is replaced by a hexyl group (-C₆H₁₃). This N-alkylation is a common modification made to the parent BIT molecule.

Nomenclature : The systematic IUPAC name for this compound is 2-hexyl-1,2-benzisothiazol-3(2H)-one . It may also be referred to as 2-hexyl-benzo[d]isothiazol-3(2H)-one.

The addition of the six-carbon alkyl chain significantly increases the lipophilicity of the molecule compared to the unsubstituted BIT core. This alteration is expected to influence its solubility, reactivity, and interactions with biological systems.

Table 1: Physicochemical Properties of 1,2-Benzisothiazol-3(2H)-one, 2-hexyl- (Note: Experimental data for this specific derivative is limited in public literature. Properties are based on the known structure and data for the parent compound and related N-alkyl derivatives.)

PropertyValue/Description
Molecular Formula C₁₃H₁₇NOS
Molecular Weight 235.35 g/mol
Core Structure 1,2-Benzisothiazol-3(2H)-one
Substituent at N-2 n-hexyl group
Parent Compound M.P. 154-158 °C (for unsubstituted BIT) chemicalbook.com
Parent Compound Solubility Soluble in dichloromethane, DMSO, methanol (B129727) chemicalbook.com

Current Research Trajectories and Academic Scope for 2-Hexyl-1,2-Benzisothiazol-3(2H)-one

While research focusing specifically on the 2-hexyl derivative is not extensively documented in peer-reviewed literature, the academic scope for this compound can be understood from studies on the broader class of N-substituted benzisothiazolones. Research into these derivatives is primarily driven by their potential biological activities. The nature of the substituent on the nitrogen atom plays a critical role in modulating these activities.

Enzyme Inhibition: A significant area of research is the use of the benzisothiazolone scaffold as a template for designing enzyme inhibitors. nih.gov Various N-substituted derivatives have been investigated for their ability to inhibit a range of enzymes:

HIV-1 Reverse Transcriptase (RT): Certain benzisothiazolone derivatives have been identified as multifunctional inhibitors of both the DNA polymerase and ribonuclease H activities of HIV-1 RT, making them a subject of interest in antiviral research. nih.govresearchgate.net

Caspase-3: Modified benzisothiazolone structures have yielded potent inhibitors of caspase-3, an enzyme involved in apoptosis. This line of research is relevant for diseases characterized by dysregulated cell death. nih.gov

Monoacylglycerol Lipase (MAGL): N-alkyl benzisothiazolinones, such as the N-octyl derivative, have been studied as inhibitors of MAGL, an enzyme involved in the endocannabinoid system. nih.gov The length of the alkyl chain is a key factor in the inhibitory mechanism. nih.gov

The 2-hexyl derivative fits within this research paradigm. The hexyl chain provides a moderate level of lipophilicity, which can be crucial for binding to hydrophobic pockets in enzyme active sites. Structure-activity relationship (SAR) studies often explore a homologous series of N-alkyl chains (e.g., from methyl to octyl) to optimize this binding and, therefore, the inhibitory potency. nih.gov

Antimicrobial Research: The parent BIT molecule is a well-known biocide, and research continues into the antimicrobial properties of its derivatives. wikipedia.orgchemicalbook.com Studies on related heterocyclic compounds have shown that the presence and length of N-alkyl chains can significantly influence antibacterial and antifungal potency. ijres.org It is often observed that increasing the alkyl chain length enhances antimicrobial activity up to a certain point, as it improves the molecule's ability to penetrate microbial cell membranes. ijres.org Therefore, 2-hexyl-1,2-benzisothiazol-3(2H)-one is a logical candidate for inclusion in studies screening for novel antimicrobial agents.

Synthetic Chemistry: The synthesis of various N-alkyl benzisothiazolones, including the n-hexyl derivative, is a subject of ongoing interest in synthetic methodology. A recent study demonstrated a metal-free, selective oxidation of a series of N-alkyl benzo[d]isothiazol-3(2H)-ones, explicitly including the n-hexyl variant, to form their corresponding 1-oxides. nih.gov This indicates that 2-hexyl-1,2-benzisothiazol-3(2H)-one serves not only as a potential bioactive agent itself but also as a key intermediate in the synthesis of other novel chemical entities.

Table 2: Summary of Research Areas for N-Substituted Benzisothiazolones

Research AreaN-Substituent Example(s) StudiedTarget/Application Focus
Antiviral Phenylsulfonyl, Thiazolyl-acetateHIV-1 Reverse Transcriptase Inhibition nih.govresearchgate.net
Apoptosis Regulation Various substituted phenyl groupsCaspase-3 Inhibition nih.gov
Neurological Pathways n-OctylMonoacylglycerol Lipase (MAGL) Inhibition nih.gov
Synthetic Chemistry Methyl, Propyl, Butyl, Amyl, Hexyl, NonylOxidation to 1-oxide derivatives nih.gov

Advanced Synthetic Methodologies for 2 Hexyl 1,2 Benzisothiazol 3 2h One

Precursor Synthesis and Functionalization Strategies for 2-Hexyl-1,2-Benzisothiazol-3(2H)-one

The efficient construction of the target molecule is critically dependent on the synthesis of appropriately functionalized aromatic precursors. These intermediates are designed to facilitate the ultimate ring-closing step to form the benzisothiazolone ring.

A common strategy for synthesizing the necessary precursors begins with ortho-substituted benzoic acid derivatives. For the synthesis of 2-hexyl-1,2-benzisothiazol-3(2H)-one, a typical starting material is 2-chlorobenzoic acid or a related compound. The synthesis involves a multi-step process that first introduces the sulfur functionality and then appends the N-hexyl group.

One plausible pathway involves the conversion of 2-chlorobenzoic acid to thiosalicylic acid (2-mercaptobenzoic acid). This intermediate can then be activated, for instance, by conversion to an acid chloride using thionyl chloride. The subsequent reaction of this activated species with hexylamine (B90201) would yield the key precursor, N-hexyl-2-mercaptobenzamide. This amide contains the necessary functionalities—the N-hexyl group and the thiol group—correctly positioned for the subsequent cyclization step. Intermolecular reactions using 2-halobenzamides, which are derivatives of benzoic acid, can also be employed. For instance, a copper-catalyzed cascade reaction of a 2-halobenzamide with a sulfur source can construct the benzisothiazolone ring system. nih.gov

The most direct precursors for the synthesis of N-substituted benzisothiazolones are N-substituted 2-mercaptobenzamides. nih.gov For the target compound, this precursor is N-hexyl-2-mercaptobenzamide. The synthesis of this intermediate is typically achieved through the amidation of 2-mercaptobenzoic acid or its derivatives.

The process generally involves reacting 2-mercaptobenzoic acid or its corresponding acid chloride (2-mercaptobenzoyl chloride) with hexylamine. The use of a base is often required to neutralize the hydrogen chloride byproduct when starting from the acid chloride. Alternatively, standard peptide coupling conditions can be used to facilitate the amide bond formation directly from 2-mercaptobenzoic acid and hexylamine. The resulting N-hexyl-2-mercaptobenzamide is the immediate substrate for various cyclization methods that form the intramolecular N-S bond. nih.govresearchgate.netresearchgate.net

An alternative synthetic route utilizes ortho-chlorobenzonitrile as the starting material. This method avoids the direct use of benzamide precursors and instead builds the core structure from a nitrile intermediate. The process involves the reaction of 2-chlorobenzonitrile with an alkanethiol, such as hexanethiol, in the presence of a base. google.com This nucleophilic aromatic substitution reaction yields a 2-(hexylthio)benzonitrile intermediate.

This intermediate is then treated with a halogenating agent, such as chlorine, in an aqueous environment. chemicalbook.com This step initiates a series of transformations, including hydrolysis of the nitrile group to an amide and subsequent cyclization, ultimately forming the 2-hexyl-1,2-benzisothiazol-3(2H)-one product. This method can be highly efficient and has been reported to produce high-purity products. chemicalbook.com

Cyclization and Annulation Techniques for the Benzisothiazolone Ring System

The final and crucial step in the synthesis is the formation of the five-membered benzisothiazolone ring. This is typically achieved through an intramolecular cyclization that forms the nitrogen-sulfur bond. Annulation, the process of building a ring onto a pre-existing system, is accomplished in this step by forming two new bonds to create the heterocyclic ring fused to the benzene (B151609) ring. scripps.edu

The oxidative cyclization of N-hexyl-2-mercaptobenzamide is a prominent method for forming the intramolecular N-S bond. This transformation involves the coupling of the N-H and S-H bonds. nih.gov Various catalytic systems have been developed to promote this reaction efficiently.

Copper-Catalyzed Cyclization : A method developed by the Kuninobu and Kanai group utilizes a Cu(I) catalyst under an oxygen atmosphere. This system facilitates an intramolecular oxidative dehydrogenative cyclization, providing excellent yields of the benzisothiazolone product with oxygen serving as the sole oxidant. nih.gov

Cobalt-Catalyzed Cyclization : A heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), has been employed for the synthesis of benzisothiazolones from 2-mercaptobenzamides. nih.govresearchgate.net This reaction proceeds in aqueous media under an oxygen atmosphere, offering good to excellent yields and the advantage of catalyst recycling. nih.govresearchgate.net The proposed mechanism involves the oxidation of Co(II) to Co(III), which then oxidizes the 2-mercaptobenzamide to a thiyl radical, followed by intramolecular nucleophilic attack by the nitrogen. nih.govresearchgate.netresearchgate.net

Metal-Free KBr-Catalyzed Cyclization : A metal-free alternative involves using potassium bromide (KBr) as a catalyst under an oxygen atmosphere. nih.gov This approach provides a green and sustainable method for the intramolecular oxidative dehydrogenative cyclization, producing the desired products in excellent yields. The mechanism is believed to involve the oxidation of KBr to bromine, which then facilitates the formation of a disulfide intermediate that leads to the final product. nih.gov

Catalyst SystemOxidantSolventKey Features
Cu(I)O₂Not SpecifiedExcellent yields, uses O₂ as the sole oxidant. nih.gov
CoPcS (Cobalt Phthalocyanine)O₂H₂OGood to excellent yields, aqueous media, recyclable catalyst. nih.govresearchgate.net
KBrO₂Not SpecifiedMetal-free, excellent yields, green and sustainable. nih.gov

Electrosynthesis has emerged as a powerful and environmentally friendly tool for organic synthesis, as electricity can replace conventional chemical oxidants. nih.gov An electrochemical dehydrogenative cyclization protocol has been reported for the synthesis of benzisothiazolones from 2-mercaptobenzamides. nih.govresearchgate.net

This method involves constant-current electrolysis in an undivided cell. The reaction proceeds via an intramolecular N-H/S-H coupling cyclization, with hydrogen gas as the only byproduct. researchgate.net Additives such as tetrabutylammonium (B224687) bromide [(n-Bu)₄NBr] are used, and the process yields moderate to good amounts of the desired benzisothiazolone. nih.govresearchgate.net This protocol is advantageous due to its mild conditions, short reaction times, and avoidance of metal catalysts and external chemical oxidants. researchgate.net

MethodKey ConditionsAdditiveByproductAdvantages
Electrochemical CyclizationConstant-current electrolysis, undivided cell(n-Bu)₄NBrH₂Mild conditions, short reaction time, no metal catalyst, no external oxidant. nih.govresearchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for the construction of the 1,2-benzisothiazol-3(2H)-one core, which is the essential precursor for 2-hexyl-1,2-benzisothiazol-3(2H)-one. These methods often involve the formation of the crucial N-S bond through intramolecular or intermolecular pathways, utilizing metals like copper and cobalt to facilitate the transformation under milder conditions than traditional methods.

Copper-catalyzed methodologies represent a prominent approach. One such strategy involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. In a notable example, a Cu(I)-catalyzed reaction using oxygen as the sole oxidant enables the formation of the N-S bond, providing the benzisothiazolone scaffold in excellent yields nih.gov. While this method produces the parent ring system, it sets the stage for subsequent N-alkylation to introduce the hexyl group. Another copper-mediated route starts from 2-halobenzamides, which undergo a cascade reaction with a sulfur source like elemental sulfur (S₈) nih.gov. For instance, a CuCl-catalyzed cascade reaction involving C–S bond formation followed by N–S bond cyclization has been developed nih.gov. The reactivity of the 2-halobenzamide starting material is a key factor, with the general trend being 2-iodobenzamide > 2-bromobenzamide > 2-chlorobenzamide nih.gov.

Cobalt-catalyzed reactions have also emerged as an effective means of synthesizing the benzisothiazolone core. A heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (CoPcS), has been employed for the synthesis of a wide range of benzisothiazolones from 2-mercaptobenzamides in aqueous media under an oxygen atmosphere nih.gov. This method is noteworthy for its good to excellent yields and the ability to recycle the aqueous medium, aligning with green chemistry principles nih.gov. The proposed mechanism involves the oxidation of Co(II) to Co(III) by oxygen, which then oxidizes the 2-mercaptobenzamide to a thiyl radical intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen atom on the sulfur atom leads to the formation of the final product nih.gov.

N-Alkylation Strategies for Introducing the Hexyl Moiety

The introduction of the hexyl group at the nitrogen atom of the 1,2-benzisothiazol-3(2H)-one ring is a critical step in the synthesis of the target compound. This is most commonly achieved through direct N-alkylation of the pre-formed benzisothiazolone core.

Direct Alkylation of the N-H Benzisothiazolone

Direct N-alkylation involves the reaction of 1,2-benzisothiazol-3(2H)-one with a hexylating agent, typically an alkyl halide such as 1-bromohexane or 1-iodohexane. To facilitate this reaction, a base is required to deprotonate the acidic N-H of the benzisothiazolone, forming a more nucleophilic anion.

A highly effective and selective method for N-alkylation utilizes the lithium salt of 1,2-benzisothiazol-3(2H)-one. This approach has been shown to provide high selectivity for N-alkylation over the competing O-alkylation nih.gov. The reaction is typically carried out by treating the lithium salt of the benzisothiazolone with a C1-C8 straight-chain alkyl halide in a polar aprotic solvent nih.gov. While a specific example with 1-bromohexane is not detailed, the successful alkylation with 1-bromobutane (B133212) suggests a similar reactivity for the hexyl analogue nih.gov.

ReactantsBaseSolventTemperatureProductReference
1,2-Benzisothiazol-3(2H)-one, 1-BromohexaneLithium Hydride (to form Li salt)Dimethylformamide (DMF)Ambient to elevated2-Hexyl-1,2-benzisothiazol-3(2H)-one nih.gov
1,2-Benzisothiazol-3(2H)-one, 1-IodohexaneSodium HydrideTetrahydrofuran (THF)Room Temperature2-Hexyl-1,2-benzisothiazol-3(2H)-oneInferred from general procedures

The choice of base and solvent can significantly influence the regioselectivity of the alkylation. While sodium and potassium salts can also be used, the lithium salt has been reported to offer superior selectivity for the desired N-alkylated product nih.gov. Common polar aprotic solvents for this transformation include dimethylformamide (DMF), acetone (B3395972), and tetrahydrofuran (THF) nih.govresearchgate.net.

One-Pot Synthetic Approaches for N-Substituted Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of N-substituted benzisothiazolones like the 2-hexyl derivative, one-pot approaches can streamline the process by combining the formation of the benzisothiazolone ring with the subsequent N-alkylation.

A patented one-pot process describes the production of 1,2-benzisothiazol-3-ones from 2-(alkylthio)benzonitriles. This method involves treating the starting material with a halogenating agent in the presence of water nih.gov. While this specific patent focuses on the formation of the core heterocycle, the principle of one-pot synthesis can be extended to include the N-alkylation step.

Another one-pot methodology involves the reaction of dithiosalicylic acid derivatives with sulfur to form a halogenated thiobenzoyl halide intermediate. This intermediate can then be reacted in the same pot with a primary amine, such as hexylamine, in the presence of a tertiary amine base to yield the N-substituted benzisothiazolone researchgate.net. This approach directly incorporates the hexyl moiety in a single, continuous process.

Starting MaterialsReagentsSolventKey StepsProductReference
Dithiosalicylic acid derivative, Sulfur, HexylamineChlorine or Bromine, Tertiary amineToluene or Dichloromethane1. Halogenation and ring opening 2. Reaction with hexylamine and ring closure2-Hexyl-1,2-benzisothiazol-3(2H)-one researchgate.net

These one-pot strategies represent a more advanced and efficient alternative to the stepwise synthesis, reducing the need for isolation and purification of intermediates.

Green Chemistry Principles and Sustainable Synthesis of 2-Hexyl-1,2-Benzisothiazol-3(2H)-one

The application of green chemistry principles to the synthesis of 2-hexyl-1,2-benzisothiazol-3(2H)-one is crucial for developing environmentally responsible and economically viable manufacturing processes. Key areas of focus include the use of benign solvents, improving atom economy, and utilizing reusable catalysts.

Utilization of Environmentally Benign Solvents and Conditions

A significant advancement in the sustainable synthesis of the benzisothiazolone core is the use of water as a reaction solvent. The aforementioned cobalt-catalyzed synthesis of benzisothiazolones from 2-mercaptobenzamides is a prime example, where water not only serves as a green solvent but also facilitates product purification and allows for the recycling of the mother liquor nih.govresearchgate.net.

For the N-alkylation step, the development of greener alternatives to traditional volatile organic solvents is a key research area. One promising approach is the use of propylene carbonate (PC) as both a green solvent and an alkylating agent. This method avoids the use of genotoxic alkyl halides and can be performed under neat conditions, minimizing solvent waste nih.govmdpi.com. While not yet specifically demonstrated for 2-hexyl-1,2-benzisothiazol-3(2H)-one, this methodology presents a potentially safer and more sustainable route for the introduction of alkyl groups onto the benzisothiazolone nitrogen.

The use of solvent-free reaction conditions, where possible, represents another important green chemistry strategy. For instance, the N-alkylation of benzotriazole has been achieved using a basic ionic liquid as a catalyst under solvent-free conditions, suggesting the potential for similar approaches in the synthesis of N-alkylated benzisothiazolones researchgate.net.

Atom Economy and Catalyst Reusability in Synthesis

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. One-pot syntheses, as discussed earlier, contribute significantly to improving atom economy by reducing the number of synthetic steps and the associated waste from intermediate purifications.

Catalyst reusability is another critical factor in developing sustainable synthetic processes. The use of heterogeneous catalysts that can be easily recovered and reused is highly desirable. In the context of benzisothiazolone synthesis, several recyclable catalysts have been reported. For example, a nano-nickel ferrite catalyst (nano-NiFe₂O₄) has been used for the cascade reaction of 2-halobenzamides with elemental sulfur, with the catalyst being recoverable and reusable nih.gov. Similarly, a recyclable heterogeneous catalyst, Fe₃O₄@SiO₂@APTES-CSA, has been developed for the synthesis of related thiazinone derivatives, demonstrating the potential for applying magnetic nanocatalysts in the synthesis of benzisothiazolones nih.gov. The cobalt phthalocyanine catalyst used in the aqueous synthesis of benzisothiazolones is also heterogeneous and can be recycled nih.gov.

The development and application of such recyclable catalytic systems are pivotal in reducing the environmental impact and cost of synthesizing 2-hexyl-1,2-benzisothiazol-3(2H)-one and other related compounds.

Scale-Up Considerations and Process Optimization for 2-Hexyl-1,2-Benzisothiazol-3(2H)-one Synthesis

The transition from laboratory-scale synthesis to industrial production of 2-Hexyl-1,2-benzisothiazol-3(2H)-one necessitates careful consideration of several critical factors to ensure a safe, efficient, and economically viable process. Process optimization is centered on maximizing yield and purity while minimizing costs, environmental impact, and operational hazards.

Key Scale-Up and Optimization Parameters:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is crucial for determining optimal reaction times and temperatures. The N-alkylation of BIT is an exothermic reaction, and effective heat management is paramount on a large scale to prevent thermal runaways. The use of jacketed reactors with precise temperature control is essential.

Reagent Stoichiometry and Addition: Optimizing the molar ratio of the reactants is key to maximizing the conversion of the limiting reagent and minimizing residual starting materials and byproducts. On a large scale, the controlled addition of the alkylating agent (1-bromohexane) to the mixture of BIT and base is often employed to manage the exotherm and maintain a consistent reaction profile.

Solvent Selection and Recovery: The choice of solvent impacts reaction rate, selectivity, and ease of product isolation. While polar aprotic solvents like DMF are effective, their high boiling points and potential for decomposition can complicate product isolation and solvent recovery. The use of greener solvents, facilitated by methodologies like phase transfer catalysis, is an important consideration for sustainable industrial production. Efficient solvent recovery and recycling systems are critical for reducing waste and improving the economic feasibility of the process.

Mixing and Mass Transfer: Ensuring efficient mixing is vital in large reactors to maintain homogeneity and promote effective mass transfer between reactants, particularly in heterogeneous reaction mixtures (e.g., solid-liquid systems with a base like potassium carbonate). The design of the reactor and agitator system plays a crucial role in achieving this.

Waste Minimization and Treatment: A key aspect of process optimization is the reduction of waste streams. This can be achieved by improving reaction yields, recycling solvents, and developing methods for the recovery and reuse of byproducts where feasible. Any waste generated must be treated in an environmentally responsible manner.

Table 2: Process Optimization Parameters for the N-Alkylation Synthesis of 2-Hexyl-1,2-Benzisothiazol-3(2H)-one

ParameterLaboratory ScalePilot/Industrial Scale ConsiderationsOptimization Goals
Batch Size Grams to hundreds of gramsKilograms to tonsMaximize throughput while maintaining process control and safety.
Reactor Type Round-bottom flaskJacketed glass-lined or stainless steel reactorEnsure efficient heat transfer, mixing, and material compatibility.
Temperature Control Heating mantle, oil bathAutomated heating/cooling systemsMaintain optimal reaction temperature, prevent exotherms and side reactions.
Agitation Magnetic stirrerMechanical overhead stirrer with optimized impeller designEnsure homogeneity and efficient mass transfer.
Reagent Addition Manual additionControlled addition via dosing pumpsMaintain reaction control, manage exotherm, and ensure consistent stoichiometry.
Work-up Procedure Liquid-liquid extraction in a separatory funnelMulti-stage extraction and phase separation in the reactor or dedicated extraction unitsEfficiently separate product from impurities and reaction medium.
Product Purification Column chromatography, simple crystallizationFractional distillation, recrystallization in large crystallizersAchieve high product purity and yield in a cost-effective and scalable manner.
Solvent Handling Evaporation under reduced pressureSolvent recovery and recycling systemsMinimize solvent consumption and environmental emissions.

Chemical Reactivity and Transformation Mechanisms of 2 Hexyl 1,2 Benzisothiazol 3 2h One

Oxidative Transformations of the 2-Hexyl-1,2-Benzisothiazol-3(2H)-one Core

The sulfur atom in the benzisothiazolone ring is a key site for oxidative transformations. Oxidation of the sulfide (B99878) within the heterocyclic ring can lead to the formation of corresponding sulfoxides and sulfones, which alters the compound's electronic properties and reactivity. researchgate.netjchemrev.com

The oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones, such as the 2-hexyl derivative, can be controlled to yield either the corresponding 1-oxide (a sulfoxide) or the 1,1-dioxide (a sulfone). mdpi.comorganic-chemistry.org The formation of the sulfoxide (B87167) is typically the initial and more facile oxidation step, while further oxidation is required to produce the sulfone. researchgate.net

Various oxidizing agents have been employed for the synthesis of sulfoxides and sulfones from sulfides. jchemrev.com For instance, reagents like hydrogen peroxide, often in the presence of a catalyst, are commonly used. organic-chemistry.org A notable method involves the use of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in an aqueous solution, which provides a green and efficient pathway to selectively synthesize benzo[d]isothiazol-3(2H)-one-1-oxides with high yields. mdpi.com The choice of oxidant and reaction conditions determines the selectivity between the sulfoxide and the sulfone product. organic-chemistry.org

Oxidizing AgentCatalyst/ConditionsPrimary ProductReference
SelectfluorDMF/H₂O, Room TemperatureSulfoxide (1-oxide) mdpi.com
Hydrogen Peroxide (H₂O₂)Tantalum CarbideSulfoxide organic-chemistry.org
Hydrogen Peroxide (H₂O₂)Niobium CarbideSulfone organic-chemistry.org
m-Chloroperbenzoic acid (m-CPBA)-Can lead to ring-contracted sulfoxides nih.gov

The mechanism of oxidation depends on the reagents used. For the oxidation of benzo[d]isothiazol-3(2H)-ones with Selectfluor, a nucleophilic pathway has been proposed. mdpi.com This mechanism involves the initial coordination of the sulfur atom of the benzisothiazolone with Selectfluor. This step forms a transient fluorosulfonium salt. Subsequently, this intermediate reacts with water to yield the final sulfoxide product. mdpi.com

In other systems, such as the oxidation of related benzothiazinones with m-chloroperbenzoic acid, the proposed mechanism begins with the anticipated oxidation to the sulfoxide. This is followed by a nucleophilic addition of water to a C=N bond, initiating a series of steps that can lead to ring contraction and the formation of a benzisothiazolinone 1-oxide. nih.gov

Ring-Opening and Rearrangement Reactions of the Benzisothiazolone Moiety

The benzisothiazolone ring is susceptible to cleavage, particularly at the N–S bond. This reactivity is central to the mode of action of many isothiazolinones. irobiocide.comirobiocide.com The reaction with nucleophiles, such as thiols, can lead to the opening of the heterocyclic ring. researchgate.net For example, aliphatic thiols have been shown to react with N-substituted 1,2-benzisothiazol-3-ones, opening the ring to form a disulfide. researchgate.net This reaction pathway is initiated by the nucleophilic attack of the thiol on the sulfur atom, leading to the cleavage of the relatively weak N-S bond. researchgate.netresearchgate.net

Furthermore, base-induced rearrangement reactions have been observed in related sulfur-nitrogen heterocyclic systems. nih.gov These reactions can proceed through a ring-opening step followed by a ring-closure to form new, rearranged heterocyclic structures. For instance, the treatment of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides with a base can result in the opening of the N-N bond, followed by a ring contraction to yield 1,2-benzisothiazole (B1215175) 1,1-dioxides. nih.gov This highlights the potential for the benzisothiazolone moiety to undergo complex rearrangements under specific chemical conditions.

Degradation Mechanisms of 2-Hexyl-1,2-Benzisothiazol-3(2H)-one in Abiotic Systems

In the environment, 2-Hexyl-1,2-benzisothiazol-3(2H)-one can be degraded through abiotic processes such as photolysis and chemical hydrolysis, although biological degradation is often the primary dissipation route in systems like soil. researchgate.netnih.govrsc.org

The photochemical degradation of the parent compound, 1,2-benzisothiazolin-3-one (BIT), has been studied in water under UV-Vis irradiation. researchgate.netnih.gov These studies show that the compound undergoes a complex series of reactions, leading to numerous photoproducts. nih.gov The proposed photo-induced degradation mechanism involves a combination of several reaction types:

Isomerization

Oxidation

Hydroxylation

Hydrolysis

Elimination processes researchgate.netnih.gov

Identified Photodegradation Product of BITProposed Formation PathwayReference
Isomer of BITIsomerization nih.gov
Hydroxy-benzisothiazolinoneHydroxylation nih.gov
2-SulfinobenzamideOxidation and Hydrolysis nih.gov
2-Carboxybenzenesulfinic acidOxidation and Hydrolysis nih.gov

Reactivity with Specific Chemical Species for Derivatization or Scavenging (e.g., thiols)

The reactivity of 2-Hexyl-1,2-benzisothiazol-3(2H)-one with nucleophilic species, particularly thiols, is a critical aspect of its chemical behavior and biological activity. This reactivity underlies its function as a biocide and provides pathways for its derivatization or scavenging. The core of this reactivity lies in the electrophilic nature of the sulfur atom within the isothiazolinone ring, making it susceptible to nucleophilic attack.

The interaction between isothiazolinones, such as 2-Hexyl-1,2-benzisothiazol-3(2H)-one, and thiol-containing compounds like cysteine and glutathione (B108866) is a well-documented process. nih.govresearchgate.netnih.gov This reaction is not merely a simple addition but a multi-step mechanism that leads to the opening of the heterocyclic ring and the formation of various products. nih.gov

The initial and primary step of the interaction is the nucleophilic attack of the thiol group (R-SH) on the sulfur atom of the 1,2-benzisothiazol-3(2H)-one ring. This leads to the cleavage of the susceptible S-N bond and the formation of a disulfide derivative. nih.gov This initial reaction is essentially an oxidative interaction where the thiol is oxidized, and the isothiazolinone is reduced. nih.gov

Following the initial disulfide formation, further reactions can occur. A subsequent interaction with another thiol molecule can lead to the formation of a more stable, ring-opened product, a mercaptoacrylamide derivative. nih.gov This process is highly dependent on the pH of the environment. nih.gov The mercaptoacrylamide can then potentially react with another molecule of the parent isothiazolinone to form a dimer. nih.gov

This reactivity with thiols is fundamental to the compound's biological mechanism of action, as it can target and inactivate essential thiol-containing enzymes and proteins within microorganisms. researchgate.net From a chemical perspective, this reaction pathway can be exploited for the derivatization of 2-Hexyl-1,2-benzisothiazol-3(2H)-one or for its scavenging from a system by introducing an excess of a simple thiol compound.

The reaction sequence can be summarized in the following table:

ReactantsIntermediate ProductsFinal ProductsReaction Description
2-Hexyl-1,2-benzisothiazol-3(2H)-one + Thiol (R-SH)N-hexyl-2-((R-thio)carbamoyl)phenyl)disulfaneN-hexyl-2-mercaptobenzamideStep 1: Nucleophilic Attack and Ring Opening. The thiol attacks the sulfur atom of the isothiazolinone ring, leading to the cleavage of the S-N bond and formation of a disulfide.
N-hexyl-2-((R-thio)carbamoyl)phenyl)disulfane + Thiol (R-SH)N-hexyl-2-mercaptobenzamide + Disulfide (R-S-S-R)Step 2: Reduction and Thiol Exchange. The intermediate disulfide reacts with another thiol molecule, leading to the formation of the more stable ring-opened mercaptobenzamide and a disulfide of the reacting thiol.

Structural Modifications and Derivatization Chemistry of 2 Hexyl 1,2 Benzisothiazol 3 2h One Analogs

Synthesis of N-Substituted Benzisothiazol-3(2H)-one Derivatives with Varied Alkyl Chains

A primary route for the synthesis of 2-alkyl-1,2-benzisothiazol-3(2H)-one derivatives involves the N-alkylation of the parent 1,2-benzisothiazol-3(2H)-one. This method offers a straightforward approach to introduce a variety of alkyl chains at the 2-position, including the hexyl group.

A common and effective strategy is the reaction of the lithium salt of 1,2-benzisothiazolin-3-one with an appropriate electrophilic alkylating agent. This process has been shown to produce N-alkylated 1,2-benzisothiazolin-3-ones in good yield and with high selectivity. The choice of the alkylating agent, typically an alkyl halide (e.g., chloride, bromide, or iodide) or a sulfate (B86663), dictates the nature of the N-substituent. This methodology is suitable for the synthesis of a range of derivatives with C1-C8 straight-chain or branched alkyl groups. For instance, the reaction of the lithium salt with 1-bromobutane (B133212) in dimethylformamide (DMF) has been utilized to prepare 2-butyl-1,2-benzisothiazol-3(2H)-one. nih.gov Similarly, the use of dimethyl sulfate in acetone (B3395972) has yielded the N-methyl analog. nih.gov

The reaction conditions, including the choice of solvent and temperature, can influence the reaction's efficiency and selectivity. Solvents such as dimethylformamide, tetrahydrofuran, butanone, acetonitrile, and acetone have been employed in these alkylation reactions. nih.gov The following table summarizes representative examples of the N-alkylation of 1,2-benzisothiazol-3(2H)-one with various alkylating agents.

Table 1: Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-one Derivatives

N-Substituent Alkylating Agent Solvent Reaction Conditions Yield (%) Reference
Methyl Dimethyl sulfate Acetone Room temperature, 24 h >99.5% alkylation nih.gov
Methyl Methyl iodide THF Ambient temperature, 72 h >97% alkylation
n-Butyl 1-Bromobutane DMF Ambient temp, 18 h then 60°C, 2 h >94% alkylation nih.gov
n-Hexyl 1-Bromohexane DMF Not specified Not specified

Functionalization of the Aromatic Ring of 2-Hexyl-1,2-Benzisothiazol-3(2H)-one

Further modification of the 2-hexyl-1,2-benzisothiazol-3(2H)-one scaffold can be achieved through the functionalization of its aromatic ring. Electrophilic aromatic substitution reactions are a key strategy for introducing various substituents onto the benzene (B151609) portion of the molecule. The inherent electronic properties of the benzisothiazolone core play a crucial role in directing the regiochemical outcome of these reactions.

The benzisothiazolone ring system is generally considered to be electron-deactivating due to the presence of the electron-withdrawing amide and sulfenamide (B3320178) functionalities. This deactivation implies that the aromatic ring is less reactive towards electrophiles compared to benzene itself. Consequently, electrophilic substitution reactions typically require forcing conditions to proceed efficiently.

The directing effect of the fused isothiazolone (B3347624) ring is predicted to favor substitution at the meta-position relative to the heterocyclic ring. This is because the ortho and para positions are more deactivated due to the electron-withdrawing nature of the carbonyl and sulfur-nitrogen bond. However, specific experimental data on the functionalization of 2-hexyl-1,2-benzisothiazol-3(2H)-one is limited. Studies on related benzisothiazole derivatives can provide insights into the expected reactivity and regioselectivity. For instance, the nitration and halogenation of analogous heterocyclic systems often result in substitution at specific positions on the benzene ring, dictated by the electronic influence of the heterocyclic moiety. Research on the bromination and nitration of (2H)-1,4-benzoxazin-3(4H)-one, a related heterocyclic system, has shown that substitution occurs at specific positions on the aromatic ring, highlighting the directing influence of the heterocyclic core. researchgate.net

Strategies for Novel Fused Heterocyclic Systems Incorporating the Benzisothiazolone Core

The development of novel fused heterocyclic systems that incorporate the benzisothiazolone core represents an advanced strategy for creating structurally diverse and potentially bioactive molecules. This approach involves utilizing the existing benzisothiazolone framework as a building block for the construction of more complex polycyclic structures.

One potential strategy involves cycloaddition reactions, where the benzisothiazolone moiety acts as a dienophile or a dipolarophile. For example, the Diels-Alder reaction, a powerful tool for the formation of six-membered rings, could potentially be employed. wikipedia.orgmasterorganicchemistry.com In such a scenario, the double bond within the thiazolone ring or an appropriately functionalized benzisothiazolone could react with a suitable diene to construct a new fused ring system. However, the reactivity of the benzisothiazolone core in such cycloadditions would need to be carefully evaluated, as simple 2,1-benzisothiazoles have been reported to be unreactive towards dienophiles like maleic anhydride. rsc.org

Another approach involves the annulation of a new ring onto the benzisothiazolone scaffold. This can be achieved by introducing functional groups onto the aromatic ring of the benzisothiazolone, which can then participate in intramolecular cyclization reactions to form a new fused ring. For example, the introduction of a hydrazine (B178648) or a similar nucleophilic group could lead to the formation of a fused pyrazole (B372694) ring. The synthesis of fused pyrazolothiazoles from aminopyrazole precursors demonstrates the feasibility of constructing such fused systems. researchgate.net While specific examples starting from 2-hexyl-1,2-benzisothiazol-3(2H)-one are not extensively documented, the general principles of heterocyclic synthesis suggest that such transformations are plausible and offer a promising avenue for the exploration of novel chemical entities.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Hexyl 1,2 Benzisothiazol 3 2h One

Chromatographic Separation and Purification Methodologies

Chromatography is the cornerstone for isolating 2-hexyl-1,2-benzisothiazol-3(2H)-one from complex matrices for subsequent identification and quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of isothiazolinones due to its suitability for non-volatile and thermally sensitive compounds. nih.govscirp.org For 2-hexyl-1,2-benzisothiazol-3(2H)-one, a reverse-phase HPLC (RP-HPLC) method is typically developed.

The separation is achieved on a stationary phase, commonly a C18 or C8 silica-based column, which retains the relatively nonpolar N-hexyl substituted compound. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), is used to elute the compound. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation from other components in the sample. To improve peak shape and resolution, additives like formic acid or acetic acid are frequently incorporated into the mobile phase. sielc.comnih.gov Detection is most commonly performed using an ultraviolet (UV) detector, as the benzisothiazole ring possesses a strong chromophore, with maximum absorbance typically observed around 275-280 nm. scirp.orgsielc.com

Table 1: Representative HPLC Method Parameters for 2-Hexyl-1,2-Benzisothiazol-3(2H)-one Analysis
ParameterCondition
Instrument High-Performance Liquid Chromatography System with UV/Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, linear increase to 95% B over 10 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Gas Chromatography (GC) Applications

While less common than HPLC, Gas Chromatography (GC) can also be utilized for the analysis of 2-hexyl-1,2-benzisothiazol-3(2H)-one. The N-hexyl group imparts sufficient volatility for GC analysis, particularly when compared to its parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), which often requires derivatization to improve its chromatographic performance. researchgate.netnih.gov

The analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. A temperature-programmed analysis is necessary to ensure the elution of the compound in a reasonable time with good peak shape. The injector and detector temperatures must be carefully optimized to prevent thermal degradation. Flame Ionization Detection (FID) can be used for quantification, but coupling GC with a mass spectrometer (GC-MS) is preferred for definitive identification. nih.gov

Mass Spectrometry (MS) for Molecular Structure Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of 2-hexyl-1,2-benzisothiazol-3(2H)-one, offering unparalleled sensitivity and specificity. It is almost always coupled with a chromatographic separation technique.

LC-MS/MS and GC-MS Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying trace levels of isothiazolinones in various samples. nih.gov For 2-hexyl-1,2-benzisothiazol-3(2H)-one, Electrospray Ionization (ESI) in the positive ion mode is highly effective, as the nitrogen atom in the isothiazole (B42339) ring is readily protonated, forming the [M+H]⁺ molecular ion. nih.gov In tandem MS, this precursor ion is selected and fragmented to produce characteristic product ions. The technique of Multiple Reaction Monitoring (MRM) is used for quantification, where specific transitions from the precursor ion to product ions are monitored, providing high selectivity and reducing matrix interference. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) typically employs Electron Ionization (EI), which is a higher-energy technique that results in extensive fragmentation. researchgate.netnih.gov This provides a detailed fragmentation pattern that can be used as a fingerprint for structural confirmation, often by comparison with a spectral library.

Table 2: Typical Mass Spectrometry Parameters for 2-Hexyl-1,2-Benzisothiazol-3(2H)-one
ParameterLC-MS/MSGC-MS
Ionization Mode Electrospray Ionization (ESI), PositiveElectron Ionization (EI)
Precursor Ion [M+H]⁺ m/z 236.1Not applicable
Molecular Ion [M]⁺• Not typically observedm/z 235.1
Key MRM Transition m/z 236.1 → 150.0 (Loss of hexene)Not applicable
Scan Mode Multiple Reaction Monitoring (MRM)Full Scan (for identification)
Ionization Energy Not applicable70 eV

Fragmentation Pattern Analysis for Structural Characterization

The structural elucidation of 2-hexyl-1,2-benzisothiazol-3(2H)-one is heavily reliant on the analysis of its mass spectral fragmentation pattern. The molecular weight of the compound is 235.35 g/mol .

In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 236.1) will undergo collision-induced dissociation (CID). A primary fragmentation pathway for N-alkylated benzisothiazolinones is the cleavage of the N-alkyl chain. For the 2-hexyl derivative, a characteristic fragmentation would be the loss of a neutral hexene molecule (C₆H₁₂) via a McLafferty-type rearrangement, resulting in a prominent fragment ion at m/z 150.0, corresponding to the protonated benzisothiazolinone core. nih.govresearchgate.net

Under the high-energy conditions of EI in GC-MS, the molecular ion ([M]⁺•, m/z 235.1) is often observed. The fragmentation pattern is typically more complex. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the nitrogen and the first carbon of the hexyl chain, leading to the loss of a pentyl radical (•C₅H₁₁) and formation of an ion at m/z 164.

Beta-cleavage with rearrangement: Loss of hexene (C₆H₁₂) to produce the radical cation of the benzisothiazolinone core at m/z 151.

Further fragmentation of the heterocyclic ring: Cleavage of the benzisothiazolinone core can lead to characteristic fragments, such as ions at m/z 134 (loss of NH or O) and m/z 108 (loss of S and C=O). nih.gov

Table 3: Predicted Key Mass Fragments of 2-Hexyl-1,2-Benzisothiazol-3(2H)-one
Ion Mass (m/z)Proposed Identity/Origin
236.1[M+H]⁺ (Precursor ion in ESI-MS)
235.1[M]⁺• (Molecular ion in EI-MS)
164.1[M - C₅H₁₁]⁺ (Alpha-cleavage)
151.0[M - C₆H₁₂]⁺• (Loss of hexene)
150.0[M+H - C₆H₁₂]⁺ (Loss of hexene from protonated molecule)
134.0Fragment from the benzisothiazolinone core

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of 2-hexyl-1,2-benzisothiazol-3(2H)-one. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecular skeleton.

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the benzisothiazole ring system and the aliphatic protons of the N-hexyl chain. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex pattern corresponding to the four protons on the benzene (B151609) ring. The aliphatic region will feature a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a series of multiplets for the four internal methylene groups (CH₂) between δ 1.2-1.8 ppm, and a distinct downfield triplet for the methylene group directly attached to the nitrogen atom (N-CH₂) around δ 3.5-4.0 ppm due to its proximity to the electronegative nitrogen.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) at a highly downfield shift (around δ 165 ppm), several signals in the aromatic region (δ 120-140 ppm), and six distinct signals for the hexyl group carbons, with the N-CH₂ carbon appearing around δ 40-50 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Hexyl-1,2-Benzisothiazol-3(2H)-one
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic Protons7.3 - 8.1 (m, 4H)120 - 140
N-C H₂-(CH₂)₄-CH₃3.8 (t, 2H)45 - 50
N-CH₂-C H₂-(CH₂)₃-CH₃1.7 (quint, 2H)28 - 32
N-(CH₂)₂-C H₂-(CH₂)₂-CH₃1.3 - 1.4 (m, 2H)25 - 28
N-(CH₂)₃-C H₂-CH₂-CH₃1.3 - 1.4 (m, 2H)30 - 33
N-(CH₂)₄-C H₂-CH₃1.3 - 1.4 (m, 2H)22 - 24
N-(CH₂)₅-C H₃0.9 (t, 3H)13 - 15
C =O-164 - 168

Note: Predicted values are based on data for structurally similar N-alkyl heterocyclic compounds. Solvent: CDCl₃. (m = multiplet, t = triplet, quint = quintet)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of 1,2-benzisothiazol-3(2H)-one showcases characteristic absorption bands that correspond to the vibrations of its constituent functional groups. These vibrations include stretching and bending of the bonds within the molecule. The key functional groups and their expected IR absorption regions are detailed in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Amide)Stretching1640 - 1680
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1200 - 1350
C-H (Aromatic)Stretching3000 - 3100
C-H (Alkyl - Hexyl)Stretching2850 - 2960
N-HStretching (in parent)~3200
C-SStretching600 - 800

Note: The N-H stretching vibration would be absent in the 2-hexyl derivative and replaced by C-H vibrations of the hexyl group.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-Hexyl-1,2-benzisothiazol-3(2H)-one, Raman spectroscopy would be effective in characterizing the aromatic ring vibrations and the C-S bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule.

For 2-Hexyl-1,2-benzisothiazol-3(2H)-one, the benzisothiazole core acts as the primary chromophore. The electronic transitions are expected to be of the π → π* and n → π* types, arising from the delocalized π-system of the aromatic ring and the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms. While a specific spectrum for the 2-hexyl derivative is not available, data for the related compound, benzothiazole, shows absorption maxima that can provide an estimation of the electronic behavior.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition Type
BenzothiazoleEthanol22219953π → π
2523981π → π
2861995n → π
2941585n → π

The presence of the carbonyl group and the N-hexyl substituent in 2-Hexyl-1,2-benzisothiazol-3(2H)-one would likely cause a shift in the absorption maxima (a chromophoric shift) compared to benzothiazole due to their influence on the electronic distribution within the molecule.

Application of Stable Isotope Labeling for Analytical and Mechanistic Studies

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). This method is invaluable for tracing the metabolic fate of a compound, elucidating reaction mechanisms, and as an internal standard in quantitative analysis by mass spectrometry.

For 2-Hexyl-1,2-benzisothiazol-3(2H)-one, stable isotope labeling could be employed in several ways:

Mechanistic Studies: To understand the degradation pathways or metabolic transformations of the compound, a version labeled with ¹³C in the benzisothiazole ring or the hexyl chain could be synthesized. By tracking the labeled atoms in the resulting products using techniques like mass spectrometry or NMR, the precise bond cleavage and formation events can be determined.

Quantitative Analysis: A known amount of isotopically labeled 2-Hexyl-1,2-benzisothiazol-3(2H)-one can be used as an internal standard for accurately quantifying the unlabeled compound in complex matrices such as environmental or biological samples. The labeled and unlabeled compounds co-elute in chromatography but are distinguishable by their mass-to-charge ratio in a mass spectrometer, allowing for precise quantification.

Metabolic Fate and Distribution: By introducing a labeled version of the compound into a biological system, it is possible to trace its uptake, distribution, and excretion. This provides crucial information about its bioavailability and potential for bioaccumulation.

While specific studies employing stable isotope labeling for 2-Hexyl-1,2-benzisothiazol-3(2H)-one were not identified, the principles of this technique are broadly applicable and represent a key methodology for in-depth analytical and mechanistic investigations of this compound.

Computational and Theoretical Chemistry of 2 Hexyl 1,2 Benzisothiazol 3 2h One

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the electronic behavior and three-dimensional structure of molecules at the atomic level. These methods provide insights into conformational preferences, orbital energies, and electron distribution, which are critical for predicting a molecule's reactivity and properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule like 2-hexyl-1,2-benzisothiazol-3(2H)-one, which features a rotatable hexyl chain attached to the nitrogen atom, conformational analysis is crucial for identifying the various stable conformers and their relative energies.

While specific studies on the 2-hexyl derivative are not prevalent, research on analogous N-alkyl benzisothiazolones provides a strong predictive framework. For instance, a study on 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide using Density Functional Theory (DFT) at the B3LYP/6-311++G(3df,3pd) level of theory identified multiple stable conformers. core.ac.uk These conformers differ primarily in the orientation of the alkyl group relative to the benzisothiazolone ring system. core.ac.uk

For 2-hexyl-1,2-benzisothiazol-3(2H)-one, the conformational landscape is determined by the dihedral angles along the N-C and C-C bonds of the hexyl chain. The rotation around these bonds leads to various staggered and eclipsed conformations. The most stable conformers are typically those that minimize steric hindrance, where the bulky hexyl chain is oriented away from the aromatic ring, adopting an extended, anti-periplanar arrangement. byjus.comutdallas.edu The energy differences between these conformers are generally small, suggesting that multiple conformations may coexist at room temperature.

Table 1: Illustrative Conformational Data for a Related N-Alkyl Benzisothiazolone Derivative (Based on data for 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide) core.ac.uk

ConformerDihedral Angle (N-C-C=C)Relative Energy (kJ/mol)
Sk (skew)~120°0.00
Sk' (skew)~90°0.6
C (cis)~0°0.8 - 3.0

This table illustrates the typical small energy differences between conformers of an N-substituted benzisothiazolone derivative. A similar distribution of low-energy conformers would be expected for the 2-hexyl derivative, dictated by the rotations within the hexyl chain.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character. libretexts.org

For 2-hexyl-1,2-benzisothiazol-3(2H)-one, the HOMO is expected to be localized primarily on the electron-rich benzisothiazolone ring system, particularly involving the sulfur and nitrogen atoms and the fused benzene (B151609) ring. This indicates that the molecule would act as an electron donor (nucleophile) in reactions, with these sites being the most probable for electrophilic attack.

Conversely, the LUMO is anticipated to be distributed over the heterocyclic ring, with significant contributions from the carbonyl group (C=O). This region represents the most electrophilic part of the molecule, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net While specific calculated values for the 2-hexyl derivative are not available, DFT calculations on similar heterocyclic systems confirm these general distributions. researchgate.net

Table 2: Representative Frontier Orbital Energies for a Heterocyclic System (Conceptual data based on typical DFT calculations for similar molecules)

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Localized on the aromatic and heterocyclic rings; indicates nucleophilic character.
LUMO-1.2Localized on the heterocyclic ring and carbonyl group; indicates electrophilic character.
HOMO-LUMO Gap5.3Suggests moderate chemical stability and reactivity.

Density Functional Theory (DFT) in Reaction Pathway and Stability Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and reaction mechanisms. nih.gov For 2-hexyl-1,2-benzisothiazol-3(2H)-one, DFT can be used to model its stability and predict the energy profiles of its potential reaction pathways, such as hydrolysis or reactions with biological nucleophiles.

By calculating the energies of reactants, transition states, and products, DFT allows for the determination of activation energies and reaction enthalpies. This information is vital for understanding whether a reaction is kinetically feasible and thermodynamically favorable. For instance, DFT studies could elucidate the mechanism of the cleavage of the N-S bond in the isothiazolone (B3347624) ring, a key step in its biocidal activity. Such calculations would likely show that the stability of the benzisothiazolone core is influenced by the nature of the N-substituent, although the hexyl group, being a simple alkyl chain, is not expected to introduce complex electronic effects.

Molecular Dynamics Simulations in Non-Biological Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While often used in biological contexts, MD simulations in non-biological environments are invaluable for understanding the behavior of substances in various media, such as solvents or polymers.

For 2-hexyl-1,2-benzisothiazol-3(2H)-one, MD simulations could model its diffusion and distribution in a non-aqueous solvent or its interaction with a polymer matrix, which is relevant to its use as a preservative in materials like paints and plastics. These simulations would track the trajectories of the molecule, providing insights into its solvation dynamics, aggregation behavior, and the conformational changes it undergoes in different chemical environments. The hexyl chain would play a significant role in these interactions, influencing the molecule's solubility and partitioning between different phases.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm a molecule's structure. Methods like DFT can accurately calculate vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). nih.gov

For 2-hexyl-1,2-benzisothiazol-3(2H)-one, theoretical calculations would predict characteristic IR absorption bands for the carbonyl (C=O) group, the C=C bonds of the benzene ring, and the C-N and C-S bonds of the heterocycle. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated, providing a theoretical spectrum that aids in the assignment of experimental peaks. The predicted shifts for the protons and carbons of the hexyl chain would be distinct from those of the aromatic core, allowing for a complete structural elucidation.

Table 3: Predicted Spectroscopic Data (Conceptual)

ParameterPredicted ValueCorresponding Functional Group
IR Freq. (C=O)~1680 cm⁻¹Carbonyl stretch
¹H NMR Shift (Aromatic)7.5 - 8.2 ppmBenzene ring protons
¹H NMR Shift (N-CH₂)~3.8 ppmMethylene group adjacent to Nitrogen
¹³C NMR Shift (C=O)~165 ppmCarbonyl carbon

Aromaticity Assessment of the Benzisothiazolone Ring System

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar, and conjugated systems. The benzisothiazolone ring in 2-hexyl-1,2-benzisothiazol-3(2H)-one is a fused system, and its degree of aromaticity can be assessed using computational methods.

One of the most common methods for quantifying aromaticity is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of a ring to probe the magnetic shielding created by the delocalized π-electrons. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity.

Computational studies on the parent 1,2-benzisothiazol-3(2H)-one have evaluated its aromaticity using NICS analysis. researchgate.net These studies confirm the aromatic character of the fused benzene ring. The five-membered isothiazole (B42339) ring exhibits a lesser degree of aromaticity. The presence of the N-hexyl group is not expected to significantly alter the fundamental aromaticity of the core ring system, as it is not directly involved in the π-electron system. The stability conferred by the aromatic benzene ring is a defining feature of the entire molecule's chemistry. researchgate.net

Non Biological Applications and Interdisciplinary Roles of 2 Hexyl 1,2 Benzisothiazol 3 2h One

Integration in Materials Science and Polymer Chemistry

The utility of 2-Hexyl-1,2-benzisothiazol-3(2H)-one in materials science is primarily as a functional additive rather than a structural component. Its N-hexyl group imparts distinct physical properties compared to its parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), influencing its behavior in synthetic materials.

As a Chemical Precursor or Monomer in Polymer Synthesis

Currently, there is a lack of specific evidence in publicly available scientific literature demonstrating the use of 2-Hexyl-1,2-benzisothiazol-3(2H)-one as a chemical precursor or monomer in polymerization reactions. The primary function of isothiazolinones in polymer-based formulations is to act as a preservative. However, research into functionalizing the benzisothiazolone core for potential covalent linkage to polymer backbones has been explored for other derivatives. The goal of such research is typically to create materials with enhanced "biostability" by permanently tethering the active molecule to the polymer, thus preventing leaching. While this indicates a potential future application, specific studies detailing the polymerization of the 2-hexyl derivative have not been identified. General methods for producing N-substituted 1,2-benzisothiazol-3-ones are well-established, highlighting their utility as antibacterial and antifungal agents for various industrial products. google.com

Interactions with Synthetic Polymer Matrices

The principal role of 2-Hexyl-1,2-benzisothiazol-3(2H)-one in polymer chemistry is as a material preservative. Like other isothiazolinones, it is incorporated into a wide range of aqueous and solvent-based products to protect them from microbial degradation. These products include emulsion paints, adhesives, inks, caulks, and plastics. wikipedia.orgatamankimya.com

The N-hexyl substituent significantly increases the lipophilicity of the molecule compared to the unsubstituted BIT. This enhanced affinity for non-polar environments suggests a strong interaction with and partitioning into synthetic polymer matrices. This property is advantageous for its function as a preservative in solid materials like plastics and cured polymer films, as it is less prone to leaching out than more water-soluble analogues. The compound integrates within the polymer matrix, where it can exert its protective effects without being a structural part of the polymer chain itself. Its effectiveness relies on its chemical stability and compatibility with the host material over the product's lifespan.

Role in Advanced Chemical Sensing and Analytical Reagent Development

To date, there is no specific information in the available scientific literature to suggest that 2-Hexyl-1,2-benzisothiazol-3(2H)-one is utilized in the development of advanced chemical sensors or as a specialized analytical reagent. The research focus for this and related compounds has been overwhelmingly directed towards their application as biocides and material preservatives.

Environmental Fate and Transport Studies of the Compound (Excluding Ecotoxicity)

The environmental behavior of 2-Hexyl-1,2-benzisothiazol-3(2H)-one is dictated by its physicochemical properties, particularly its increased hydrophobicity due to the hexyl chain. While direct studies on this specific compound are scarce, its environmental fate can be inferred by understanding the behavior of the parent compound, BIT, and considering the influence of the N-alkyl group.

Abiotic Transformation in Environmental Compartments

Abiotic degradation pathways include hydrolysis and photolysis. For the parent compound BIT, studies have shown that hydrolytic and photolytic degradation are generally slow processes compared to biodegradation. nih.gov The benzisothiazolone ring is relatively stable. When heated to decomposition, it is known to emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx). nih.gov

The addition of the 2-hexyl group is not expected to significantly alter the susceptibility of the isothiazolone (B3347624) ring to hydrolysis. However, its photochemical behavior could be influenced. The hexyl group may slightly alter the molecule's light absorption properties, but significant phototransformation in aqueous environments is generally not considered the primary degradation pathway for N-alkylated isothiazolinones under typical environmental conditions. nih.gov

Sorption and Mobility in Various Environmental Media

The sorption and mobility of a chemical in the environment are critically linked to its octanol-water partition coefficient (Kow). The presence of the six-carbon alkyl chain in 2-Hexyl-1,2-benzisothiazol-3(2H)-one makes it considerably more non-polar and hydrophobic than the parent BIT.

This increased hydrophobicity has direct consequences for its environmental transport:

Sorption: The compound is expected to have a high affinity for organic matter in soil and sediment. Its soil organic carbon-water (B12546825) partitioning coefficient (Koc) would be significantly higher than that of BIT. This strong sorption means the compound will be less bioavailable in the aqueous phase and will tend to accumulate in solids.

Mobility: Due to its strong sorption to soil and sediment particles, the mobility of 2-Hexyl-1,2-benzisothiazol-3(2H)-one in soil is expected to be low. Leaching into groundwater is, therefore, less of a concern compared to more water-soluble compounds. herts.ac.uk The parent compound, BIT, is known to be broken down rapidly in the environment, and while data for the 2-hexyl derivative is limited, it is also expected to undergo degradation. herts.ac.ukindustrialchemicals.gov.au

Future Research Directions in 2 Hexyl 1,2 Benzisothiazol 3 2h One Chemistry

Development of Novel and Efficient Synthetic Methodologies

Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 2-hexyl-1,2-benzisothiazol-3(2H)-one. While traditional methods exist, the principles of green chemistry are driving the exploration of new synthetic pathways. mdpi.comrsc.org This includes the use of environmentally benign solvents, catalysts, and energy inputs.

One promising area is the application of flow chemistry . springerprofessional.demdpi.comdurham.ac.ukuc.ptsci-hub.se Continuous flow synthesis offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. The implementation of a flow-based synthesis for 2-hexyl-1,2-benzisothiazol-3(2H)-one could lead to higher yields, reduced reaction times, and minimized waste generation.

Furthermore, the development of photocatalytic methods presents another exciting frontier. researchgate.netunito.itresearchgate.net Utilizing light to drive chemical reactions can offer a milder and more selective alternative to conventional thermal methods. Research in this area could focus on identifying suitable photocatalysts and reaction conditions for the efficient N-alkylation of the 1,2-benzisothiazol-3(2H)-one core with a hexyl group.

A comparative overview of potential future synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Future Synthetic Methodologies for 2-Hexyl-1,2-Benzisothiazol-3(2H)-one

Methodology Potential Advantages Research Focus
Flow Chemistry Improved safety, scalability, and efficiency. springerprofessional.demdpi.comdurham.ac.uk Development of continuous flow reactors and optimization of reaction parameters.
Green Chemistry Approaches Reduced environmental impact, use of renewable resources. mdpi.comrsc.org Exploration of bio-based solvents and catalysts.
Photocatalytic Synthesis High selectivity, mild reaction conditions. researchgate.netunito.itresearchgate.net Identification of efficient photocatalysts and light sources.

Exploration of Undiscovered Chemical Reactivity and Catalytic Potential

The chemical reactivity of the 1,2-benzisothiazol-3(2H)-one scaffold is not yet fully understood, particularly for N-alkylated derivatives like the 2-hexyl variant. The core structure, featuring a reactive N-S bond, is known to interact with thiols, such as the cysteine residues in proteins, which is fundamental to its biocidal activity. nih.govnih.gov Future studies could explore other, less-understood reaction pathways. This includes investigating its behavior in cycloaddition reactions, electrophilic and nucleophilic substitutions on the aromatic ring, and reactions involving the carbonyl group.

A significant area for future investigation is the catalytic potential of 2-hexyl-1,2-benzisothiazol-3(2H)-one and related sulfur-nitrogen heterocycles. researchgate.netnih.govyoutube.com The presence of both sulfur and nitrogen atoms could enable these compounds to act as organocatalysts in a variety of organic transformations. Research could focus on screening their activity in reactions such as asymmetric synthesis, oxidation, and reduction reactions. The development of isothiazolinone-based catalysts could offer novel and efficient routes to valuable chemical products.

Potential areas for exploring the reactivity and catalytic applications are outlined in Table 2.

Table 2: Future Exploration of Reactivity and Catalytic Potential

Research Area Focus Potential Outcomes
Unexplored Reactivity Cycloaddition, electrophilic/nucleophilic substitution, carbonyl group chemistry. Discovery of new chemical transformations and synthesis of novel derivatives.
Organocatalysis Asymmetric synthesis, oxidation/reduction reactions. researchgate.netnih.gov Development of new, efficient, and selective catalytic systems.
Mechanistic Studies Elucidation of reaction pathways and intermediates. Deeper understanding of the fundamental chemical behavior of the compound.

Integration with Advanced Analytical Platforms for Complex Chemical Systems

To fully understand the behavior and fate of 2-hexyl-1,2-benzisothiazol-3(2H)-one in complex environments, such as biological systems or industrial formulations, the use of advanced analytical platforms is crucial. Future research will likely involve the application of hyphenated analytical techniques , which combine the separation power of chromatography with the identification capabilities of spectroscopy. chemijournal.comsaspublishers.comnih.govnih.govactascientific.com

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the detection and quantification of this compound and its potential degradation products at trace levels. researchgate.net Further advancements could involve the use of high-resolution mass spectrometry to elucidate the structures of unknown metabolites or reaction byproducts.

Another promising area is the application of mass spectrometry imaging (MSI) . nih.govshu.ac.uknih.govrsc.org MSI allows for the visualization of the spatial distribution of molecules within a sample, which could provide invaluable insights into the localization of 2-hexyl-1,2-benzisothiazol-3(2H)-one in tissues or materials. This could be particularly relevant for understanding its mechanism of action as a biocide or its potential interactions within a formulated product.

The application of advanced analytical techniques is summarized in Table 3.

Table 3: Advanced Analytical Platforms for Future Research

Analytical Platform Application Information Gained
Hyphenated Techniques (e.g., LC-MS, GC-MS) Trace analysis in complex matrices. chemijournal.comresearchgate.net Identification and quantification of the parent compound and its metabolites/degradation products.
High-Resolution Mass Spectrometry Structural elucidation of unknown compounds. Detailed molecular information for reaction pathway and metabolism studies.
Mass Spectrometry Imaging (MSI) Spatial distribution analysis in biological and material samples. nih.govshu.ac.uk Visualization of the compound's localization and potential sites of action.

Deepening Theoretical Understanding through Advanced Computational Models

Advanced computational models are becoming indispensable tools for understanding and predicting the behavior of chemical compounds at the molecular level. For 2-hexyl-1,2-benzisothiazol-3(2H)-one, future research will benefit from the application of a range of computational techniques.

Quantum mechanics-based methods , such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can provide insights into reaction mechanisms and help in the design of new derivatives with tailored properties.

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of 2-hexyl-1,2-benzisothiazol-3(2H)-one in different environments. biointerfaceresearch.commdpi.comnih.govbiorxiv.org For instance, MD simulations can be used to model its interaction with biological membranes or its aggregation behavior in solution, providing a deeper understanding of its mode of action and formulation characteristics.

Furthermore, the application of machine learning (ML) and deep learning (DL) models is a rapidly growing area in chemistry. nih.govrepec.orgulster.ac.ukarxiv.orgnih.gov These models can be trained on existing data to predict a wide range of chemical and biological properties, such as solubility, toxicity, and reactivity. The development of predictive ML models for isothiazolinones could accelerate the discovery of new derivatives with improved performance and safety profiles.

The role of advanced computational models in future research is highlighted in Table 4.

Table 4: Advanced Computational Models for Deeper Theoretical Understanding

Computational Model Application Predicted Properties/Insights
Quantum Mechanics (e.g., DFT) Electronic structure and reactivity analysis. Reaction mechanisms, spectroscopic properties, and molecular orbitals.
Molecular Dynamics (MD) Simulations Studying dynamic behavior in various environments. biointerfaceresearch.commdpi.com Interactions with biological targets, aggregation behavior, and conformational changes.
Machine Learning (ML) / Deep Learning (DL) Prediction of chemical and biological properties. nih.govrepec.orgarxiv.org Structure-activity relationships, toxicity, and pharmacokinetic profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.